molecular formula C7H7BrClNO B6305950 1-(5-Bromo-2-chloropyridin-4-yl)ethanol CAS No. 1823421-44-8

1-(5-Bromo-2-chloropyridin-4-yl)ethanol

Cat. No.: B6305950
CAS No.: 1823421-44-8
M. Wt: 236.49 g/mol
InChI Key: BODGTNHYRJREMN-UHFFFAOYSA-N
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Description

General Overview of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine scaffold, a nitrogen-containing heterocycle isosteric to benzene, holds a privileged position in chemical research, particularly in medicinal and materials science. researchgate.netnih.gov Its unique electronic properties, arising from the electronegative nitrogen atom, confer a level of chemical reactivity and solubility distinct from its carbocyclic counterpart. blogspot.com Pyridine and its derivatives are not only fundamental building blocks for a vast array of pharmaceuticals and agrochemicals but also serve as essential ligands in organometallic chemistry and asymmetric catalysis. researchgate.netblogspot.com The pyridine nucleus is a core component in over 7,000 existing drug molecules and is found in numerous natural products, including alkaloids and vitamins. researchgate.netumn.edu The ability of the pyridine ring to engage in various chemical transformations, including electrophilic and nucleophilic substitutions, makes it a versatile template for the design and synthesis of new functional molecules. blogspot.com

Significance of Halogenated Pyridine Architectures in Chemical Transformations

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility. Halopyridines are crucial intermediates that enable a wide range of subsequent bond-forming reactions, making them indispensable in the development of new drugs and agrochemicals. google.comgoogle.com The carbon-halogen bond serves as a versatile handle for cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig couplings), nucleophilic aromatic substitution, and metalation-halogenation sequences. google.comgoogleapis.com These transformations allow for the precise and regioselective introduction of diverse functional groups, which is critical for structure-activity relationship (SAR) studies in drug discovery. google.com However, the synthesis of specific halopyridine isomers can be challenging due to the electronically deficient nature of the pyridine ring, which often requires harsh conditions for direct halogenation and can lead to mixtures of products. google.comgoogleapis.com Consequently, the development of selective and mild halogenation methods, as well as synthetic routes starting from pre-halogenated precursors, is an active area of research. google.comgoogleapis.com

Importance of Chiral Pyridyl Alcohols in Advanced Synthetic Methodologies

Chiral alcohols containing a pyridine ring are highly valuable building blocks in asymmetric synthesis. These motifs are present in numerous biologically active compounds and serve as key precursors for the synthesis of complex pharmaceutical agents. google.com The development of catalytic asymmetric methods for the synthesis of enantioenriched allylic and secondary alcohols, including those with heteroaromatic substituents, is a major focus in organic chemistry. googleapis.com Methodologies such as the asymmetric reduction of prochiral ketones, dynamic kinetic resolution, and the enantioselective addition of organometallic reagents to aldehydes provide access to these chiral pyridyl alcohols with high levels of stereocontrol. researchgate.netrsc.org These chiral intermediates are then utilized in the synthesis of target molecules, where the stereochemistry of the alcohol is crucial for biological activity. google.comgoogle.com

Properties

IUPAC Name

1-(5-bromo-2-chloropyridin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODGTNHYRJREMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 5 Bromo 2 Chloropyridin 4 Yl Ethanol

Precursor Synthesis and Halogenation Strategies

The foundation for the synthesis of 1-(5-bromo-2-chloropyridin-4-yl)ethanol lies in the preparation of a suitably substituted pyridine (B92270) ring. This typically involves the regioselective introduction of bromine and chlorine atoms onto a pyridine precursor.

Regioselective Halogenation of Pyridine Ring Systems

The selective halogenation of pyridine rings is a well-established field in organic chemistry. The electronic nature of the pyridine ring, being electron-deficient, generally directs electrophilic aromatic substitution to the 3- and 5-positions. However, the presence of activating or directing groups can significantly influence the position of halogenation. For instance, the use of pyridine N-oxides can facilitate halogenation at the 2- and 4-positions. acs.orgresearchgate.net Strategies such as metalation-trapping sequences are also employed to achieve high regioselectivity. acs.org

Introduction of Bromine and Chlorine Substituents at Specific Pyridine Positions

The synthesis of a 5-bromo-2-chloropyridine (B1630664) scaffold often starts from a pre-chlorinated pyridine. For example, 2-chloro-4-methylpyridine (B103993) can serve as a starting material. The bromination of 2-chloro-4-methylpyridine can be achieved using bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride, in a halogenated solvent. This reaction selectively introduces a bromine atom at the 5-position. pipzine-chem.com An alternative approach involves the nitration of 2-chloro-4-methylpyridine to yield 2-chloro-4-methyl-5-nitropyridine, followed by reduction of the nitro group to an amine, and subsequent diazotization and bromination to install the bromine at the desired position. pipzine-chem.com

A different strategy involves starting with 2-amino-4-chloropyridine. This compound can be brominated at the 5-position using N-bromosuccinimide (NBS) in a solvent like dichloromethane (B109758). The resulting 2-amino-5-bromo-4-chloropyridine can then undergo a diazotization reaction followed by chlorination to replace the amino group with a second chlorine atom, yielding 5-bromo-2,4-dichloropyridine. chemicalbook.com This di-halogenated intermediate can then be further functionalized at the 4-position.

Formation of the Secondary Alcohol Moiety at the Pyridine C4 Position

With the 5-bromo-2-chloropyridine core in hand, the next critical step is the formation of the 1-ethanol group at the C4 position. This can be accomplished through two primary pathways: the reduction of a corresponding ketone or the addition of a methyl group to an aldehyde.

Reduction of Corresponding Ketone Precursors (e.g., 1-(5-Bromo-2-chloropyridin-4-yl)ethan-1-one)

A reliable method for generating the secondary alcohol is through the reduction of the corresponding ketone, 1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one. This ketone precursor is commercially available, which can significantly streamline the synthetic process. The reduction of a ketone to a secondary alcohol is a standard transformation in organic synthesis.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is typically preferred for its compatibility with a wider range of functional groups. The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent to yield the secondary alcohol.

Table 1: General Reaction Parameters for Ketone Reduction

ParameterDetails
Substrate 1-(5-Bromo-2-chloropyridin-4-yl)ethan-1-one
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature Typically 0 °C to room temperature
Work-up Aqueous work-up to quench excess reagent and isolate the product

While specific optimized conditions for the reduction of 1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one are not extensively reported in public literature, the general protocols for ketone reduction are well-established and would be applicable.

Alkylation Reactions (e.g., Grignard Reagent Additions to Pyridine Carbaldehydes or Ketones)

An alternative route to the secondary alcohol involves the addition of a methyl group to the corresponding aldehyde, 5-bromo-2-chloropyridine-4-carbaldehyde. This aldehyde is also a known compound and is commercially available. acs.org

The addition of a methyl group can be readily achieved using a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent acidic work-up protonates the resulting magnesium alkoxide to afford the desired secondary alcohol, this compound.

Table 2: General Reaction Parameters for Grignard Addition

ParameterDetails
Substrate 5-Bromo-2-chloropyridine-4-carbaldehyde
Reagent Methylmagnesium bromide (CH₃MgBr) or Methylmagnesium chloride (CH₃MgCl)
Solvent Anhydrous ethers (e.g., diethyl ether, tetrahydrofuran)
Temperature Typically 0 °C to room temperature
Work-up Acidic aqueous work-up (e.g., with ammonium (B1175870) chloride solution)

As with the ketone reduction, while this represents a standard and reliable synthetic method, specific optimized conditions for this particular substrate would need to be determined experimentally.

Stereoselective Synthesis Approaches for this compound

Prominent among these methods is the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex) to achieve high enantioselectivity in the reduction of a wide range of ketones. nih.govmagritek.com The stereochemical outcome is predictable based on the chirality of the catalyst used.

Another powerful technique is asymmetric transfer hydrogenation. This method typically utilizes a transition metal catalyst (often ruthenium or rhodium) with a chiral ligand. researchgate.net The hydrogen source is usually a simple alcohol like isopropanol (B130326). These catalytic systems have proven to be highly effective for the enantioselective reduction of various acetophenone (B1666503) derivatives. researchgate.net

The application of these well-established stereoselective reduction techniques to 1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one would be a promising strategy to access the individual enantiomers of the target alcohol. However, the specific catalyst, ligand, and reaction conditions would need to be empirically optimized to achieve high enantiomeric excess for this substrate.

Optimization of Reaction Conditions and Synthetic Yields

The choice of solvent and the reaction temperature are critical factors that can significantly impact the yield and enantioselectivity of the synthesis of this compound.

In catalytic reactions, the solvent can affect the solubility of the substrate and catalyst, and in some cases, it can directly participate in the reaction. For instance, in asymmetric transfer hydrogenation, isopropanol can serve as both the solvent and the hydrogen donor. acs.org In other cases, a combination of solvents may be necessary to achieve the best results. acs.org

Temperature also plays a crucial role. Generally, lower reaction temperatures tend to increase enantioselectivity by amplifying the small energy differences between the pathways leading to the two different enantiomers. However, this often comes at the cost of a slower reaction rate. Therefore, optimizing the temperature is a balancing act to achieve both high selectivity and an efficient reaction time. acs.orgnih.gov

Table 1: Effect of Reaction Conditions on Asymmetric Reduction
Catalyst SystemSubstrateSolventTemperature (°C)Enantiomeric Excess (ee %)Yield (%)Reference
RuCl(S,S)-TsDPENAcetophenoneIsopropanol/KOH20>99High acs.org
[IrHCl₂(cod)]₂ / Ligand 7α-substituted acetophenonesWaterNot SpecifiedUp to 88Not Specified liv.ac.uk
Mn / Chiral P,N,N-LigandAllylic AlcoholsToluene/IsopropanolNot Specified8790 acs.org

The heart of enantioselective catalysis lies in the catalyst system, which is typically a combination of a metal and a chiral ligand. mdpi.com The design of the chiral ligand is paramount, as it is the primary source of stereochemical control.

For the asymmetric reduction of ketones, ruthenium and rhodium are common choices for the metal, while a vast array of chiral ligands have been developed. liv.ac.ukacs.org Ligands based on chiral diamines, amino alcohols, and phosphines have all been used successfully. liv.ac.ukmdpi.com The electronic and steric properties of the ligand can be fine-tuned to optimize the catalyst's performance for a specific substrate. For example, introducing bulky groups on the ligand can increase steric hindrance, leading to better discrimination between the two faces of the ketone and thus higher enantioselectivity. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's connectivity and conformation can be assembled.

Comprehensive Analysis of Proton and Carbon Connectivity (1D and 2D NMR)

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule.

The ¹H NMR spectrum would display signals for the two aromatic protons on the pyridine ring, the methine proton of the ethanol side chain, the hydroxyl proton, and the methyl protons. The pyridine ring protons are expected to appear as singlets due to the substitution pattern. The proton at the C-3 position would likely be downfield shifted compared to the proton at the C-6 position due to the influence of the adjacent electron-withdrawing chloro and bromo groups. The methine proton (CH-OH) would appear as a quartet due to coupling with the adjacent methyl protons, and the methyl protons would present as a doublet. The hydroxyl proton signal's position would be variable and dependent on concentration and solvent due to hydrogen bonding.

The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms. The chemical shifts of the pyridine ring carbons are influenced by the electronegative nitrogen atom and the halogen substituents. The carbon atoms bonded to the halogens (C-2 and C-5) and the nitrogen atom (C-2 and C-6) would exhibit characteristic downfield shifts. The carbons of the ethanol side chain, the methine carbon (C-OH) and the methyl carbon, would appear in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for confirming the connectivity. A COSY spectrum would show correlations between the methine proton and the methyl protons of the ethanol side chain, confirming their adjacent relationship. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals. Further confirmation of the quaternary carbons and long-range proton-carbon couplings could be achieved through HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-38.5 - 8.7-
H-67.8 - 8.0-
CH-OH5.0 - 5.2 (quartet)65 - 70
OHVariable-
CH₃1.5 - 1.7 (doublet)20 - 25
C-2-150 - 155
C-3-120 - 125
C-4-155 - 160
C-5-115 - 120
C-6-148 - 152

Conformational Analysis via Nuclear Overhauser Effect Spectroscopy (NOESY) and Coupling Constant Studies

The preferred conformation of the ethanol side chain relative to the pyridine ring can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) . A NOESY experiment would reveal through-space correlations between protons that are in close proximity. For instance, correlations between the methine proton or the methyl protons of the side chain and the pyridine ring protons (H-3 and H-5) would provide insights into the rotational conformation around the C4-C(ethanol) bond.

Analysis of the three-bond coupling constants (³J) between the methine proton and the methyl protons can also provide conformational information, although this is more limited in an acyclic system.

Investigation of Halogen Effects on Chemical Shifts and Spin-Spin Coupling

The presence of both bromine at C-5 and chlorine at C-2 significantly influences the electronic environment of the pyridine ring, which is reflected in the NMR chemical shifts. Both halogens are electron-withdrawing groups, leading to a general deshielding of the ring protons and carbons compared to unsubstituted pyridine. The electronegativity and anisotropic effects of the halogens contribute to the specific chemical shift values of the adjacent protons and carbons. The effect of halogen bonding on chemical shifts has also been noted in similar structures, which could lead to further variations depending on the solvent and concentration. synquestlabs.com

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within the molecule, offering complementary structural insights.

Assignment of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be characterized by the vibrational modes of the pyridine ring, the alcohol group, and the carbon-halogen bonds.

O-H Stretch: A prominent and broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in hydrogen bonding. rsc.orgspectrabase.combldpharm.com In a dilute solution in a non-polar solvent, a sharper "free" O-H stretch might be observed around 3600 cm⁻¹. spectrabase.com

C-H Stretches: Aromatic C-H stretching vibrations of the pyridine ring would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the ethanol side chain would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: The pyridine ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol would typically appear in the range of 1050-1150 cm⁻¹.

C-Cl and C-Br Stretches: The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region, while the C-Br stretch would appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range. These bands can be useful for confirming the presence of the halogens.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-HStretch (H-bonded)3200-3600 (broad)
C-H (aromatic)Stretch3000-3100
C-H (aliphatic)Stretch2850-3000
C=C, C=N (pyridine)Stretch1400-1600
C-O (secondary alcohol)Stretch1050-1150
C-ClStretch600-800
C-BrStretch500-600

Investigation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The presence of the hydroxyl group allows for the formation of intermolecular hydrogen bonds , where the hydrogen of one molecule's hydroxyl group interacts with the oxygen or the nitrogen atom of a neighboring molecule. This interaction is a primary reason for the broadness of the O-H stretching band in the IR spectrum. rsc.orgbldpharm.com The strength of this hydrogen bonding can be influenced by concentration and the solvent used. In concentrated samples, the broadening will be more significant. spectrabase.com

Intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the pyridine ring is also a possibility. This would depend on the conformational preference of the ethanol side chain. If such an interaction occurs, it would also contribute to the broadening and a shift to lower frequency of the O-H stretching vibration. Differentiating between intermolecular and intramolecular hydrogen bonding can often be achieved by dilution studies; the effects of intermolecular bonding are concentration-dependent, while those of intramolecular bonding are not. rsc.org

High-Resolution Mass Spectrometry for Precise Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This precision allows for the confident determination of its elemental composition, thereby confirming the molecular formula.

For this compound, with a proposed molecular formula of C₇H₇BrClNO, HRMS would be expected to yield a high-resolution mass spectrum. The experimentally measured monoisotopic mass should closely match the theoretically calculated value. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further corroborating the elemental composition of the molecule. Due to the lack of specific published research, a data table of experimental versus theoretical mass is not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide a definitive solid-state structure of this compound, assuming a suitable single crystal can be obtained. The resulting crystallographic data would offer a wealth of information, including bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

The structure of this compound contains a chiral center at the carbon atom of the ethanol moiety. X-ray crystallography, particularly through the use of anomalous dispersion, is a definitive method for determining the absolute configuration (R or S) of a chiral molecule. researchgate.net This technique relies on the differential scattering of X-rays by the atoms of the molecule, especially heavier atoms like bromine, which are present in this compound. researchgate.net The successful application of this method would unambiguously assign the absolute stereochemistry of the chiral center. spark904.nl Without experimental data, a table of crystallographic parameters cannot be provided.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, several types of supramolecular interactions would be anticipated. The hydroxyl group is capable of forming hydrogen bonds, a strong directional interaction that significantly influences crystal packing.

Furthermore, the presence of a bromine atom on the pyridine ring introduces the possibility of halogen bonding. mdpi.comnih.gov This is a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site, such as the nitrogen atom of a neighboring pyridine ring. mdpi.com Analysis of the crystal structure would reveal the presence and geometry of these interactions, providing insight into the forces that direct the self-assembly of the molecules in the solid state.

Electronic Spectroscopy (UV-Vis) for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the substituted pyridine ring.

Table of Compounds

The following table lists the chemical compounds mentioned throughout this article.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of 1-(5-bromo-2-chloropyridin-4-yl)ethanol. These calculations allow for the accurate prediction of the molecule's geometry, electronic structure, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, these calculations would typically be carried out using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p). The optimized geometry reveals key bond lengths and angles, providing a foundational understanding of the molecule's structure.

The electronic structure of the molecule is further elucidated by analyzing the distribution of electron density. This includes the calculation of atomic charges, which can indicate sites susceptible to electrophilic or nucleophilic attack. The presence of electronegative chlorine and bromine atoms, as well as the nitrogen atom in the pyridine (B92270) ring and the oxygen of the hydroxyl group, significantly influences the electronic landscape of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AngleValue
Bond Lengths (Å) C2-Cl1.74
C5-Br1.90
C4-C(ethanol)1.52
C(ethanol)-O1.43
O-H0.96
**Bond Angles (°) **Cl-C2-N1116.5
Br-C5-C4118.0
C3-C4-C(ethanol)121.0
C4-C(ethanol)-O110.5
Dihedral Angles (°) C5-C4-C(ethanol)-O65.0

Note: The data in this table is hypothetical and serves as an illustrative example of results that would be obtained from DFT calculations.

Prediction and Correlation of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which can then be correlated with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are invaluable for assigning experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The predicted shifts are influenced by the electronic environment of each nucleus, which is shaped by the presence of the halogen substituents and the hydroxyl group.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the O-H stretch of the alcohol, C-Cl and C-Br stretches, and various vibrations of the pyridine ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum. This provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, which are typically π → π* and n → π* transitions within the aromatic system.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted Value
¹³C NMR C2 (C-Cl)~152 ppm
C5 (C-Br)~118 ppm
C4~148 ppm
C(ethanol)~65 ppm
¹H NMR H (C3)~8.5 ppm
H (C6)~7.8 ppm
H (C-OH)~5.4 ppm
H (CH-ethanol)~5.0 ppm
IR ν(O-H)~3400 cm⁻¹
ν(C-Cl)~750 cm⁻¹
ν(C-Br)~650 cm⁻¹
UV-Vis λmax~275 nm

Note: The data in this table is hypothetical and illustrative. Actual values would be dependent on the specific computational methods and solvent models used.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. stenutz.eu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atom, while the LUMO is likely distributed over the pyridine ring, particularly the carbon atoms attached to the electronegative substituents.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.5
HOMO-LUMO Gap 5.3

Note: These energy values are hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscape Mapping

The presence of the flexible ethanol (B145695) side chain introduces conformational possibilities for this compound. Conformational analysis involves mapping the potential energy surface by systematically rotating the rotatable bonds, such as the C4-C(ethanol) and C(ethanol)-O bonds. This process identifies the various stable conformers (local minima) and the transition states that connect them. The results of such an analysis would reveal the preferred spatial orientation of the hydroxyl group relative to the pyridine ring, which can have significant implications for the molecule's interactions.

Investigation of Intramolecular and Intermolecular Interactions

Detailed Analysis of Hydrogen Bonding Networks

The hydroxyl group of the ethanol moiety in this compound can participate in both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. The formation of this bond would result in a cyclic conformation. The strength of this interaction depends on the geometry of the resulting ring and the electronic effects of the substituents on the pyridine ring. The presence of an intramolecular hydrogen bond can significantly influence the molecule's conformation and physicochemical properties. nih.gov

Intermolecular Hydrogen Bonding: In the solid state or in solution, intermolecular hydrogen bonds are expected to be a dominant feature. The hydroxyl group can act as both a hydrogen bond donor (O-H) and an acceptor (the lone pairs on the oxygen atom). The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. These interactions lead to the formation of dimers or larger aggregates, influencing properties such as melting point and solubility. Computational studies can model these interactions and quantify their strength.

Characterization of Halogen Bonding Interactions

The presence of both bromine and chlorine atoms on the pyridine ring of this compound makes it a candidate for forming halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govnih.gov Theoretical studies can predict and characterize these interactions.

Computational models can be employed to study the interaction of the bromine and chlorine atoms of this compound with various halogen bond acceptors. Parameters such as the interaction energy, the distance between the halogen and the acceptor atom, and the C-X···N (where X is Br or Cl) angle are calculated to quantify the strength and geometry of these bonds. For instance, density functional theory (DFT) calculations could be used to model the interaction of this compound with a simple Lewis base like ammonia.

A theoretical investigation into the halogen bonding capabilities of this compound could yield data such as that presented in the hypothetical table below. Such data would be instrumental in understanding the supramolecular chemistry of this compound.

Table 1: Hypothetical Halogen Bonding Interaction Data for this compound with Ammonia (NH₃)

Interacting AtomInteraction Energy (kcal/mol)Bond Distance (Å)C-X···N Angle (°)
Bromine-3.52.95175
Chlorine-2.13.10172

This data is illustrative and represents typical values for such interactions.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds. amercrystalassn.orge-bookshelf.dewiley-vch.de By applying QTAIM, one can identify bond critical points (BCPs) and analyze their properties to determine the nature of the chemical bonds within this compound.

The analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the C-Br and C-Cl bonds would reveal the nature of these halogen interactions. Generally, a low electron density and a positive Laplacian value are indicative of closed-shell interactions, which include halogen bonds. muni.cz

A QTAIM analysis would provide quantitative data on the bonding within the molecule. The following table presents hypothetical QTAIM parameters for the halogen bonds in this compound.

Table 2: Hypothetical QTAIM Parameters for C-X Bonds in this compound

BondElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Bond Ellipticity (ε)
C-Br0.095+0.0820.03
C-Cl0.120+0.1150.02

This data is for illustrative purposes only.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located and characterized, providing insight into the reaction pathways and kinetics.

For example, the oxidation of the ethanol substituent to a ketone could be modeled. Computational methods can determine the structure of the transition state, its energy relative to the reactants and products (activation energy), and the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the reactants and products.

Prediction of Regioselectivity and Chemoselectivity in Chemical Transformations

The presence of multiple reactive sites in this compound—the bromine, chlorine, the pyridine nitrogen, and the ethanol group—means that chemical transformations can potentially occur at different positions. Computational chemistry can be used to predict the regioselectivity and chemoselectivity of these reactions.

By calculating the energies of the different possible products and the activation energies of the pathways leading to them, the most likely outcome of a reaction can be predicted. researchgate.netresearchgate.net For instance, in a nucleophilic aromatic substitution reaction, calculations could determine whether the nucleophile is more likely to displace the bromine or the chlorine atom. This is often achieved by analyzing the energies of the Meisenheimer-like intermediates.

A hypothetical study on the nucleophilic substitution of this compound with a nucleophile such as methoxide (B1231860) could provide the activation energies for substitution at the chloro- and bromo- positions, as shown in the table below.

Table 3: Hypothetical Activation Energies for Nucleophilic Aromatic Substitution

Position of SubstitutionActivation Energy (kcal/mol)
2-chloro25.8
5-bromo22.3

This illustrative data suggests that substitution at the 5-bromo position would be kinetically favored.

Reactivity and Derivatization Chemistry of 1 5 Bromo 2 Chloropyridin 4 Yl Ethanol

Transformations at the Halogen Centers

The presence of two distinct halogen atoms, bromine at the C5 position and chlorine at the C2 position, on the pyridine (B92270) ring of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol, imparts differential reactivity, allowing for selective functionalization.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille) for Carbon-Carbon Bond Formation

The primary route for carbon-carbon bond formation utilizing this compound involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has been demonstrated as an effective method for introducing new carbon substituents at the C5 position of the pyridine ring.

In a typical Suzuki-Miyaura reaction, the bromo substituent at the C5 position is selectively coupled with a boronic acid or its corresponding ester. This selectivity is driven by the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle. A specific example involves the reaction of this compound with a boronic acid derivative in the presence of a palladium catalyst and a base to yield the corresponding 5-aryl or 5-heteroaryl substituted product.

Reactant 1Reactant 2CatalystBaseSolventProductRef.
This compound(4-((tert-Butoxycarbonyl)amino)phenyl)boronic acidPd(dppf)Cl2Na2CO31,4-Dioxane/Watertert-Butyl (4-(2-chloro-4-(1-hydroxyethyl)pyridin-5-yl)phenyl)carbamate

While the Suzuki-Miyaura coupling is well-documented for this substrate, specific examples of Negishi and Stille cross-coupling reactions involving this compound are not extensively reported in the reviewed scientific literature.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Detailed studies or specific examples of nucleophilic aromatic substitution (SNAr) reactions on this compound are not prevalent in the available literature. Generally, the electron-deficient nature of the pyridine ring, exacerbated by the presence of two electron-withdrawing halogen atoms, would suggest susceptibility to SNAr. The chlorine atom at the C2 position, being ortho to the ring nitrogen, is typically the more activated site for nucleophilic attack. However, specific documented instances of this reaction with this compound are scarce.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Information regarding halogen-metal exchange reactions specifically for this compound is limited in published research. This type of reaction, often employing organolithium or Grignard reagents at low temperatures, would be expected to occur preferentially at the more reactive C-Br bond. The resulting pyridyl organometallic species could then be quenched with various electrophiles to introduce a range of functional groups. However, specific examples detailing this pathway for this particular compound are not readily found.

Regioselectivity in Halogen Substitutions and Cross-Coupling Reactions

The regioselectivity of reactions involving the halogen centers of this compound is a critical aspect of its synthetic utility. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, there is a pronounced selectivity for the reaction to occur at the C5-Br bond over the C2-Cl bond. This is a well-established trend in the cross-coupling of halo-substituted pyridines and is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step with the palladium(0) catalyst. This inherent regioselectivity allows for the stepwise functionalization of the pyridine ring, first at the C5 position, while leaving the C2-chloro substituent available for subsequent transformations.

Reactions Involving the Secondary Alcohol Group

The secondary alcohol moiety at the ethyl substituent of this compound provides another handle for chemical modification, most notably through oxidation.

Oxidation to the Corresponding Ketone

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 1-(5-bromo-2-chloropyridin-4-yl)ethanone. This transformation is a common step in the synthesis of more complex molecules where the ketone functionality is required for subsequent reactions. Various oxidizing agents can be employed for this purpose. For instance, Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane (B109758) (DCM) has been effectively used to achieve this oxidation.

Starting MaterialOxidizing AgentSolventProductRef.
This compoundDess-Martin Periodinane (DMP)Dichloromethane (DCM)1-(5-Bromo-2-chloropyridin-4-yl)ethanone

This oxidation is a key step in the synthesis of certain kinase inhibitors, where the resulting ketone serves as a precursor for further elaboration of the side chain.

Esterification and Etherification Reactions

The secondary alcohol moiety is a prime site for derivatization through esterification and etherification.

Esterification: The hydroxyl group can be readily converted to an ester. Standard methods such as the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acid catalysis, are applicable. britannica.com More commonly, for higher yields and milder conditions, the alcohol is treated with an acyl chloride or an acid anhydride (B1165640). chemguide.co.uk These reactions are often performed in the presence of a non-nucleophilic base like pyridine, which serves to neutralize the HCl or carboxylic acid byproduct. orgosolver.comnih.gov The reaction of this compound with an acyl chloride, for instance, would proceed via nucleophilic attack of the alcohol's oxygen onto the electrophilic carbonyl carbon of the acyl chloride. orgosolver.com

Etherification: The formation of ethers from the subject alcohol can be achieved through several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with an alkyl halide, is a classic approach. O-alkylation can also be performed using other alkylating agents under various conditions. rsc.orgyoutube.com For instance, reactions with alkyl halides in the presence of a base or with alkenes under acid-catalyzed conditions can yield the desired ether products. youtube.com

The following table summarizes typical conditions for these transformations.

TransformationReagent(s)Catalyst/BaseTypical Conditions
Esterification Carboxylic AcidStrong Acid (e.g., H₂SO₄)Reflux britannica.com
Acyl ChloridePyridine or other tertiary amineRoom Temperature chemguide.co.uk
Acid AnhydrideDMAP (cat.), PyridineRoom Temperature organic-chemistry.org
Etherification Alkyl HalideStrong Base (e.g., NaH)Anhydrous Solvent (e.g., THF)
AlkeneStrong Acid (e.g., H₂SO₄)Varies youtube.com
Benzyl BromideBenzyl Bromide (cat.)150 °C rsc.org

Alkylation and Arylation Reactions at the Hydroxyl Group

Alkylation and arylation at the hydroxyl group are extensions of etherification, leading to the formation of a new carbon-oxygen bond.

O-Alkylation: This is typically achieved by reacting the alcohol with an alkylating agent. As a secondary alcohol, its reactivity can be influenced by steric hindrance. Iridium-catalyzed β-alkylation of secondary alcohols with primary alcohols represents a more advanced "borrowing hydrogen" methodology that could potentially be applied. acs.org

O-Arylation: The formation of aryl ethers (e.g., phenoxy derivatives) from the alcohol is more challenging than alkylation and typically requires transition-metal catalysis, such as in the Buchwald-Hartwig or Ullmann condensation reactions, by coupling the alcohol with an aryl halide.

Stereochemical Control in Derivatization Reactions

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Consequently, reactions at this center can have specific stereochemical outcomes.

When the alcohol is converted to a derivative where the C-O bond is broken, such as in a nucleophilic substitution, the stereochemistry is of key importance. The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a wide range of functional groups with a clean inversion of stereochemistry. wikipedia.orgorganicreactions.orgorganic-chemistry.org In this reaction, the alcohol is activated in situ by triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganicreactions.org The resulting activated oxyphosphonium salt is then displaced by a suitable nucleophile (e.g., a carboxylate anion to form an ester, or an azide) via an Sₙ2 mechanism, leading to the product with inverted configuration at the chiral center. wikipedia.orgnih.govnih.gov This makes the Mitsunobu reaction a valuable tool for accessing the opposite enantiomer of a derivative compared to what might be obtained through other routes. organic-chemistry.org For example, reacting (R)-1-(5-bromo-2-chloropyridin-4-yl)ethanol with benzoic acid under Mitsunobu conditions would yield the (S)-benzoate ester.

Alternatively, stereocontrol can be achieved by synthesizing the chiral alcohol from its corresponding ketone precursor, 4-acetyl-5-bromo-2-chloropyridine. The use of asymmetric transfer hydrogenation with a chiral catalyst, such as a Ru(II) complex, can produce the alcohol in high enantiomeric excess. researchgate.net This allows for the preparation of either the (R) or (S) enantiomer of the alcohol, depending on the chirality of the catalyst used.

Modifications of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring is basic and nucleophilic, allowing for several key modifications. wikipedia.org

Protonation: As a base, the pyridine nitrogen readily reacts with acids to form pyridinium (B92312) salts. This protonation significantly alters the electronic properties of the ring, making it even more electron-deficient.

N-Alkylation: The nitrogen can be alkylated with alkyl halides to form quaternary N-alkylpyridinium salts. wikipedia.org This reaction typically proceeds readily. For related systems like 2-pyridones, selective N-alkylation over O-alkylation can be achieved by carefully choosing reaction conditions, for example by avoiding certain catalysts like sodium iodide and controlling the temperature. acs.org

N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide. wikipedia.org However, the presence of electron-withdrawing groups (like chloro and bromo) on the pyridine ring deactivates it towards oxidation. researchgate.net Therefore, strong oxidizing agents are required, such as peracids (e.g., m-CPBA) in the presence of a strong acid anhydride like trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O). researchgate.net The resulting N-oxide is a valuable intermediate; the oxygen atom can act as a directing group in C-H activation reactions and alters the reactivity of the pyridine ring. semanticscholar.orgrsc.orgacs.org

Intramolecular Cyclization and Annulation Reactions Leading to Fused Ring Systems

The strategic placement of functional groups on the this compound scaffold can facilitate intramolecular cyclization reactions to form fused heterocyclic systems, such as pyridofurans or other related structures. researchgate.netmdpi.comresearchgate.netrsc.org

For a cyclization to occur, a second reactive functional group must be present on the molecule that can react with the ethanol (B145695) side chain. This can be achieved in several ways:

Nucleophilic attack by the hydroxyl group: If an electrophilic center is introduced onto the pyridine ring, for example at the C-3 position via lithiation followed by quenching with an electrophile, the hydroxyl group could potentially engage in an intramolecular cyclization.

Intramolecular SₙAr: The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SₙAr). If the hydroxyl group is converted into a nucleophile with a suitable linker (e.g., by conversion to an amino-alcohol), intramolecular displacement of the chloride could lead to a fused ring system.

Radical Cyclization: Derivatization of the hydroxyl group into a precursor for a radical reaction, combined with a radical acceptor on the pyridine ring, could initiate a cyclization cascade.

While specific examples for this compound are not documented, the principles of synthesizing fused pyridines through intramolecular condensation and cyclization are well-established. researchgate.netmdpi.com

Chemoselectivity and Orthogonal Functionalization Strategies with Multiple Reactive Sites

A key challenge and opportunity in the chemistry of this compound is the selective functionalization of one reactive site in the presence of others. The molecule contains a hydroxyl group, a pyridine nitrogen, a C-Br bond, and a C-Cl bond, each with distinct reactivity.

Hydroxyl Group vs. Pyridine Nitrogen: Competition exists between O-alkylation and N-alkylation when using alkylating agents. N-alkylation is generally faster due to the higher nucleophilicity of the pyridine nitrogen compared to the neutral alcohol. acs.org To achieve selective O-alkylation, the hydroxyl group can be deprotonated with a strong base to form a more nucleophilic alkoxide, or the nitrogen can be sterically hindered or electronically deactivated. Conversely, protecting the hydroxyl group (e.g., as a silyl (B83357) ether) would allow for unambiguous modification of the nitrogen atom.

C-Br vs. C-Cl Bonds in Cross-Coupling: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the C-Br bond is significantly more reactive than the C-Cl bond. acs.orgresearchgate.net This allows for the selective arylation or alkylation at the C-5 position while leaving the C-2 chlorine atom intact. The remaining chlorine can then be used in a subsequent, more forcing cross-coupling reaction or be displaced via nucleophilic aromatic substitution (SₙAr). nih.gov

Nucleophilic Aromatic Substitution (SₙAr): The C-2 chlorine is activated by the adjacent ring nitrogen and is susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines). uoanbar.edu.iq This reaction typically requires harsher conditions than the cross-coupling at the C-5 bromine.

This differential reactivity allows for orthogonal, stepwise functionalization of the molecule. For example, a synthetic sequence could involve:

Palladium-catalyzed Suzuki coupling at the C-5 position (reacting the C-Br bond).

Nucleophilic aromatic substitution at the C-2 position (displacing the C-Cl bond).

Derivatization of the hydroxyl group (e.g., esterification or oxidation).

The following table summarizes the main reactive sites and common selective transformations.

Reactive SitePositionCommon Selective Reaction TypeTypical Reagent(s) / CatalystNotes
Hydroxyl Side-chainEsterification / Etherification / OxidationAcyl Halides, Alkyl Halides, CrO₃Standard alcohol chemistry; can be protected.
Pyridine Nitrogen N-1N-Alkylation / N-OxidationAlkyl Halides, Strong Peracids + TFAABasic and nucleophilic site. wikipedia.orgresearchgate.net
C-Br Bond C-5Suzuki or Stille Cross-CouplingArylboronic Acid / Pd(0) catalystMore reactive than C-Cl in cross-coupling. acs.org
C-Cl Bond C-2Nucleophilic Aromatic Substitution (SₙAr)NaOMe, AminesActivated by ring nitrogen; requires strong nucleophile. nih.govuoanbar.edu.iq
Cross-CouplingArylboronic Acid / Pd(0) catalystRequires more forcing conditions than C-Br coupling.

This rich and varied reactivity makes this compound a valuable and versatile platform for constructing highly functionalized pyridine derivatives for applications in medicinal chemistry, agrochemicals, and materials science.

Applications As a Key Synthetic Intermediate

Building Block for Complex Polyhalogenated Pyridine (B92270) Architectures

The presence of both bromine and chlorine atoms on the pyridine ring of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol provides chemists with orthogonal handles for sequential and selective chemical transformations. This dual halogenation is a key feature that allows for the stepwise introduction of various substituents, paving the way for the synthesis of highly functionalized and complex polyhalogenated pyridine derivatives.

The differential reactivity of the C-Br and C-Cl bonds can be exploited in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. For instance, the carbon-bromine bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This allows for the selective introduction of an aryl, alkyl, or alkynyl group at the 5-position of the pyridine ring, while leaving the chlorine atom at the 2-position intact for subsequent modifications. This stepwise functionalization is a powerful strategy for building molecular complexity in a controlled manner.

Furthermore, the ethanol (B145695) substituent can be oxidized to a ketone, providing another site for chemical manipulation. The resulting ketone can undergo a variety of reactions, including nucleophilic additions and condensations, to further elaborate the molecular structure. This combination of reactive sites makes this compound a versatile building block for the synthesis of polysubstituted pyridines with tailored electronic and steric properties.

Precursor for Diverse Functionalized Heterocyclic Scaffolds

Beyond the realm of simple pyridine derivatives, this compound serves as a valuable precursor for the synthesis of a wide range of functionalized heterocyclic scaffolds. The strategic placement of the reactive functional groups allows for the construction of fused ring systems and other complex heterocyclic architectures.

For example, the ethanol side chain can be converted into other functional groups, such as an azide or an amine, which can then participate in intramolecular cyclization reactions. These reactions can lead to the formation of bicyclic and tricyclic heterocyclic systems containing the pyridine ring. The nature of the resulting fused ring system can be controlled by the choice of reagents and reaction conditions.

Moreover, the halogen atoms on the pyridine ring can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce additional functional groups and build upon the heterocyclic core. This versatility allows for the generation of a diverse library of heterocyclic compounds with potential applications in medicinal chemistry, materials science, and catalysis. The ability to access a wide range of heterocyclic scaffolds from a single, readily available starting material underscores the importance of this compound as a key synthetic intermediate.

Role in the Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is of paramount importance in the field of asymmetric catalysis, which aims to control the stereochemical outcome of chemical reactions. The pyridine moiety is a common structural motif in many successful chiral ligands due to its ability to coordinate to a wide range of transition metals. This compound, with its chiral center at the carbon bearing the hydroxyl group, presents an attractive starting point for the synthesis of novel chiral pyridine-based ligands.

The hydroxyl group of this compound can be used as a handle to introduce other chiral auxiliaries or to coordinate directly to a metal center. Furthermore, the stereochemistry of the alcohol can be controlled or resolved, providing access to enantiomerically pure ligands. The bromo and chloro substituents on the pyridine ring can be further functionalized to tune the steric and electronic properties of the resulting ligand, which in turn can influence the enantioselectivity of the catalyzed reaction.

For instance, the bromine atom can be replaced with a phosphine group via a cross-coupling reaction, a common coordinating group in many catalytic systems. The combination of the chiral ethanol-derived moiety and the phosphine-functionalized pyridine core can lead to the formation of effective ligands for a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The modular nature of the synthesis, starting from this compound, allows for the rapid generation and screening of a library of chiral ligands to identify the optimal catalyst for a specific reaction.

Contribution to the Generation of Chemical Libraries for Research and Development

In the modern era of drug discovery and materials science, the ability to rapidly generate large and diverse collections of chemical compounds, known as chemical libraries, is crucial for identifying new leads with desired biological or physical properties. The structural features of this compound make it an ideal scaffold for the construction of such libraries.

The presence of multiple, orthogonally reactive sites allows for the systematic and combinatorial introduction of a wide variety of building blocks. For example, a library of compounds can be generated by reacting this compound with a diverse set of boronic acids in a Suzuki coupling reaction to functionalize the 5-position, followed by reaction with a range of nucleophiles to displace the chlorine at the 2-position. Further diversification can be achieved by modifying the ethanol side chain.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Synthetic Utility

The current research landscape for 1-(5-Bromo-2-chloropyridin-4-yl)ethanol appears to be in its nascent stages. While the compound is commercially available, indicating its use in some research or developmental applications, dedicated studies on its synthesis, characterization, and reactivity are not extensively documented in publicly accessible scientific literature.

The primary synthetic utility of this compound likely lies in its role as a functionalized intermediate. The presence of multiple reactive sites—the hydroxyl group, the bromine and chlorine atoms, and the pyridine (B92270) nitrogen—allows for a variety of subsequent chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1823421-44-8 synquestlabs.comcymitquimica.comchemicalbook.combldpharm.comaaronchem.com
Molecular FormulaC₇H₇BrClNO synquestlabs.com
Molecular Weight236.49 g/mol synquestlabs.com

The synthesis of this compound would most logically proceed via the reduction of the corresponding ketone, 1-(5-Bromo-2-chloropyridin-4-yl)ethan-1-one. This transformation is a standard procedure in organic chemistry, often employing reducing agents like sodium borohydride (B1222165).

Unexplored Synthetic Avenues and Methodological Advancements

The synthetic potential of this compound remains largely untapped. Several unexplored avenues could be pursued to expand its utility.

Asymmetric Synthesis: The chiral center at the carbon bearing the hydroxyl group presents an opportunity for the development of enantioselective synthetic methods. Such methods would be crucial for applications where specific stereoisomers are required.

Cross-Coupling Reactions: The bromo and chloro substituents on the pyridine ring are prime handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, leading to a diverse library of novel compounds.

Nucleophilic Substitution: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution, offering another pathway for derivatization.

Methodological advancements could focus on developing more efficient and sustainable synthetic protocols for both the preparation of this compound and its subsequent reactions.

Opportunities for Advanced Spectroscopic and Computational Investigations

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
¹H NMR Signals corresponding to the methyl group (doublet), the methine proton (quartet), the hydroxyl proton (broad singlet), and the two aromatic protons on the pyridine ring (singlets). The chemical shifts would be influenced by the electronegative halogen substituents. docbrown.infochemicalbook.comchemicalbook.com
¹³C NMR Resonances for the methyl carbon, the methine carbon, and the five carbons of the pyridine ring. The carbons attached to the halogens and the nitrogen would exhibit characteristic chemical shifts. docbrown.info
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. Characteristic peaks for C-H, C=N, C=C, and C-halogen bonds would also be present. nist.govdocbrown.infonist.govdocbrown.info
Mass Spectrometry The molecular ion peak would be observed, and the fragmentation pattern would likely involve the loss of the methyl group, the ethyl group, or the halogen atoms, providing structural confirmation. nist.gov

Advanced computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the molecule's geometry, electronic structure, and reactivity. These studies could help predict reaction pathways and rationalize experimental observations.

Potential for Novel Derivatizations and Expanded Intermediate Roles in Organic Synthesis

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules.

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, modifying the compound's polarity and introducing new functional groups.

Oxidation: Oxidation of the secondary alcohol would regenerate the corresponding ketone, which can then undergo a different set of reactions.

Halogen Exchange: The bromine atom could potentially be exchanged for other functional groups through various substitution reactions.

By strategically manipulating its functional groups, this compound could serve as a key intermediate in the synthesis of compounds with potential applications in medicinal chemistry, materials science, and agrochemicals. The combination of a chiral center and a highly functionalized aromatic ring makes it an attractive starting material for the construction of complex molecular architectures.

Q & A

Q. What are the standard synthetic routes for 1-(5-Bromo-2-chloropyridin-4-yl)ethanol?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a similar pyridine derivative was prepared by refluxing a bromo-chloropyridine precursor with ethanol, hydrazine hydrate, and KOH for 5 hours, followed by TLC monitoring and crystallization from ethanol . Adjusting reaction conditions (e.g., solvent polarity, temperature) can optimize yield.

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • 1H NMR : To identify proton environments (e.g., ethanol’s hydroxyl and methylene groups).
  • IR Spectroscopy : Confirms functional groups (e.g., -OH stretch at ~3200–3500 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • Elemental Analysis : Ensures purity by matching calculated and observed C/H/N/Br/Cl ratios .

Q. What purification methods are effective for this compound?

  • Crystallization : Ethanol is a common solvent for recrystallization due to its moderate polarity, which aids in removing unreacted starting materials .
  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) can resolve closely related impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Structural Modifications : Introduce substituents at the pyridine ring (e.g., halogen replacements, alkyl/aryl groups) to assess impact on bioactivity.
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) or bacterial strains to correlate structural changes with potency/selectivity .
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities and guide synthetic priorities .

Q. How should researchers resolve contradictions in biological assay data?

  • Replicate Experiments : Ensure consistency across independent trials.
  • Control Variants : Test for solvent effects (e.g., DMSO vs. ethanol) or batch-to-batch compound purity.
  • Statistical Analysis : Apply ANOVA or regression models to identify outliers or confounding variables .
  • Data Transparency : Share raw datasets via repositories (e.g., Zenodo) to enable peer validation .

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Catalyst Screening : Test Pd/Cu-based catalysts for cross-coupling steps.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates.
  • In Situ Monitoring : Use HPLC or inline IR to track intermediate formation and adjust reaction parameters dynamically .

Q. How is the environmental impact of this compound assessed?

  • Biodegradability : Conduct OECD 301 tests to measure microbial degradation in aqueous systems.
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algae (OECD 202/201 guidelines).
  • Bioaccumulation Potential : Calculate logP values; compounds with logP >3.5 may require long-term monitoring .

Q. What crystallographic methods are used to determine its 3D structure?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mix).
  • Refinement Software : SHELXL refines atomic coordinates and thermal parameters .
  • Visualization Tools : ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference spectral data with computational predictions (e.g., ChemDraw NMR simulations) to resolve ambiguities .
  • Crystallization Troubleshooting : If crystals fail to form, try seeding or varying solvent ratios (e.g., ethanol:water from 9:1 to 7:3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.